4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
“4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide” is a selective HDAC1/2 inhibitor, exhibiting selectivity over class II HDACs 3-8. It shows high-affinity to HDAC1 and HDAC2 with Ki of 0.2 and 1.5 nM, respectively .
Molecular Structure Analysis
The molecular formula of this compound is C19H17N3O2S .Physical And Chemical Properties Analysis
The compound is an off-white to gray solid. It is soluble in DMSO and can form a clear solution . The molecular weight is 351.42 .Scientific Research Applications
Thiophene and Triazole Derivatives in Heterocyclic Synthesis
Research highlights the synthesis of thiophene derivatives through coupling processes, resulting in compounds with potential in various fields, including materials science and pharmacology. The study of thiophenylhydrazonoacetates, for instance, demonstrates the versatility of thiophene in heterocyclic synthesis, offering a foundation for further exploration of similar compounds (Mohareb et al., 2004).
Synthesis and Reactivity of Acetamide and Benzamide Derivatives
The synthesis of benzamide and acetamide derivatives has been extensively studied, revealing their reactivity and potential applications in creating novel heterocyclic compounds. For example, the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives showcases the reactivity of these moieties in constructing complex molecular structures, which could be analogously relevant to the study of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (Panchal & Patel, 2011).
Antimicrobial and Biological Activities
Several studies have demonstrated the antimicrobial and biological activities of compounds containing benzothiazole, triazole, and acetamide functionalities. This suggests that derivatives of this compound may also exhibit significant biological activities, warranting further investigation into their potential medicinal applications (Altıntop et al., 2011).
Synthesis and Applications in Organic Chemistry
The compound's structural components, such as acetamido and benzamide groups, play crucial roles in the synthesis of novel organic compounds with potential applications ranging from material science to drug discovery. Studies focusing on the utility of activated nitriles for synthesizing heterocyclic compounds underscore the importance of these functional groups in medicinal chemistry and materials science (Fadda, Mukhtar, & Refat, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJGHAHFWJHUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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